
Ethyl 4-pivaloylbenzoate
Overview
Description
Ethyl 4-pivaloylbenzoate is an ethyl ester derivative of benzoic acid, featuring a pivaloyl (tert-butyl carbonyl) group at the para position of the aromatic ring. This article compares these analogs to infer the behavior of this compound, leveraging available synthesis protocols, spectroscopic data, and hazard profiles from the literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-pivaloylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-pivaloylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-pivaloylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases or catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or other derivatives.
Scientific Research Applications
Ethyl 4-pivaloylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: This compound is utilized in the study of biological pathways and mechanisms, particularly in the development of new pharmaceuticals.
Medicine: this compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is employed in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-pivaloylbenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Substituent Effects
Substituents at the para position of ethyl benzoate derivatives significantly alter electronic and steric properties:
- Electron-donating groups (e.g., -NH₂ in Ethyl 4-aminobenzoate): Increase aromatic ring electron density, enhancing solubility in polar solvents and reactivity in electrophilic substitution reactions .
- Electron-withdrawing groups (e.g., -NO₂ in Ethyl 4-nitrobenzoate, -CN in Ethyl 4-cyanobenzoate): Reduce electron density, improving stability under acidic conditions but increasing hazards such as acute toxicity .
Spectroscopic Data
Key spectral characteristics of analogs (Table 1):
Note: Ethyl 4-pivaloylbenzoate’s IR would likely show C=O (∼1700 cm⁻¹) and tert-butyl C-H stretches (∼2960 cm⁻¹), while its NMR would exhibit aromatic protons downfield-shifted due to the electron-withdrawing pivaloyl group.
Biological Activity
Ethyl 4-pivaloylbenzoate (CAS No. 62985-52-8) is a compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article explores its mechanisms of action, biochemical properties, and relevant research findings.
Target of Action
this compound primarily interacts with sodium ion (Na+) channels located on nerve membranes. This interaction is crucial for its role as a local anesthetic, as it blocks nerve conduction, leading to a loss of sensation in the affected area.
Mode of Action
The compound's local anesthetic effects are achieved by inhibiting the influx of sodium ions through these channels during depolarization, thereby preventing the generation and propagation of action potentials in nerve cells.
Cellular Effects
this compound affects various cellular processes by modulating signaling pathways and gene expression. It has been shown to influence the activity of sodium ion channels, which alters nerve impulse conduction and can lead to changes in cellular metabolism.
Pharmacokinetics
The pharmacokinetic profile indicates that this compound remains localized at the site of application, providing prolonged pain relief. Its metabolism involves hydrolysis by esterases, resulting in the formation of 4-pivaloylbenzoic acid and ethanol.
Case Studies and Experimental Data
-
Animal Models
In studies involving animal models, varying dosages of this compound demonstrated dose-dependent effects on nerve impulse conduction. At lower doses, minimal toxicity was observed while effectively blocking nerve impulses. -
Stability and Efficacy
Laboratory studies have shown that the compound maintains stability under standard conditions but may degrade over time, affecting its efficacy. This temporal stability is critical for its application in clinical settings. -
Comparison with Similar Compounds
This compound can be compared with other benzoate derivatives such as Ethyl benzoate and Ethyl 4-formylbenzoate. Its unique pivaloyl group provides steric hindrance that influences its reactivity and stability, making it particularly useful in synthetic applications where such properties are desired.
Applications in Scientific Research
This compound has several applications across different fields:
- Chemistry : Used as an intermediate in organic synthesis.
- Biology : Investigated for its role in understanding biological pathways and mechanisms related to pain management.
- Medicine : Explored for potential therapeutic properties in drug development.
Summary Table: Biological Activity Overview
Aspect | Details |
---|---|
Chemical Structure | Ethyl 4-(2,2-dimethylpropanoil)benzoate |
CAS Number | 62985-52-8 |
Mechanism of Action | Blocks sodium ion channels; induces local anesthesia |
Pharmacokinetics | Localized effect; metabolized by esterases |
Research Applications | Organic synthesis, pain management studies |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Ethyl 4-pivaloylbenzoate with high purity?
Methodological Answer:
- Reaction Optimization : Use esterification of 4-pivaloylbenzoic acid with ethanol under acid catalysis (e.g., sulfuric acid). Monitor reaction progress via thin-layer chromatography (TLC) to confirm completion.
- Purification : Employ recrystallization from a solvent system (e.g., ethanol/water) to remove unreacted starting materials. Verify purity using melting point analysis and high-performance liquid chromatography (HPLC) .
- Safety : Follow protocols for handling corrosive catalysts and volatile solvents, including fume hood use and PPE (gloves, goggles) .
Q. How should researchers characterize the molecular structure of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : Analyze H and C NMR spectra to confirm ester group (-COO-) and pivaloyl (tert-butyl carbonyl) substituents. Compare with databases like NIST Chemistry WebBook for validation .
- IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm) to verify functional groups.
Q. What are the recommended storage conditions to maintain stability?
Methodological Answer:
- Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Monitor degradation via periodic HPLC analysis. Avoid exposure to moisture to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported catalytic efficiencies for this compound synthesis?
Methodological Answer:
- Design of Experiments (DOE) : Use factorial design to test variables (catalyst type, temperature, solvent polarity). Apply ANOVA to identify statistically significant factors affecting yield .
- Kinetic Studies : Conduct time-resolved reaction monitoring (e.g., in situ FTIR) to compare activation energies across catalysts. Address contradictions by isolating side reactions (e.g., transesterification) .
Q. What computational strategies predict this compound’s reactivity in novel reaction environments?
Methodological Answer:
- DFT Calculations : Model transition states and electron density maps (e.g., using Gaussian) to predict regioselectivity in electrophilic substitutions. Validate with experimental Hammett parameters .
- QSAR Models : Correlate pivaloyl group steric effects with reaction rates using molecular descriptors (e.g., Taft parameters) .
Q. How can structural analogs of this compound be evaluated for toxicity when empirical data is limited?
Methodological Answer:
- Read-Across Analysis : Group compounds by shared functional groups (ester, tert-butyl) and metabolic pathways. Use ToxTree or OECD QSAR Toolbox to infer toxicity profiles .
- In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HepG2 cells) and compare with structurally similar benzoates (e.g., ethyl paraben) .
Q. What statistical methods are critical for interpreting variability in spectroscopic data during structural elucidation?
Methodological Answer:
- Multivariate Analysis : Apply principal component analysis (PCA) to NMR or IR datasets to distinguish noise from signal. Use bootstrapping to estimate confidence intervals for peak assignments .
- Error Propagation : Quantify uncertainties in purity measurements (e.g., HPLC peak integration) using the Guide to the Expression of Uncertainty in Measurement (GUM) framework .
Q. Methodological Resources
Properties
IUPAC Name |
ethyl 4-(2,2-dimethylpropanoyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-5-17-13(16)11-8-6-10(7-9-11)12(15)14(2,3)4/h6-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIFTPVXUWQHRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476018 | |
Record name | ethyl 4-pivaloylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62985-52-8 | |
Record name | ethyl 4-pivaloylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods II
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